molecular formula C27H46O2 B14718711 4a,6a,9a-Trimethyl-7-(6-methylheptan-2-yl)tetradecahydroindeno[5,4-f]chromen-2(3h)-one CAS No. 21857-89-6

4a,6a,9a-Trimethyl-7-(6-methylheptan-2-yl)tetradecahydroindeno[5,4-f]chromen-2(3h)-one

Cat. No.: B14718711
CAS No.: 21857-89-6
M. Wt: 402.7 g/mol
InChI Key: URJJUHFNMUPCGI-UHFFFAOYSA-N
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Description

4a,6a,9a-Trimethyl-7-(6-methylheptan-2-yl)tetradecahydroindeno[5,4-f]chromen-2(3h)-one is a complex organic compound with a unique structure It belongs to the class of tetradecahydroindeno[5,4-f]chromenes, characterized by a fused ring system that includes indene and chromene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4a,6a,9a-Trimethyl-7-(6-methylheptan-2-yl)tetradecahydroindeno[5,4-f]chromen-2(3h)-one involves multiple steps, starting from simpler organic molecules. The key steps typically include:

    Formation of the Indene Moiety: This can be achieved through the cyclization of a suitable precursor, such as a substituted phenylpropene.

    Chromene Ring Formation: The chromene ring is formed by the cyclization of a suitable phenol derivative with an aldehyde or ketone.

    Fused Ring System Construction: The indene and chromene moieties are fused together through a series of cyclization and reduction reactions.

    Introduction of Alkyl Substituents: The methyl and heptyl groups are introduced through alkylation reactions using appropriate alkyl halides.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This typically involves:

    Selection of Catalysts: Catalysts such as Lewis acids or transition metal complexes may be used to facilitate cyclization and alkylation reactions.

    Optimization of Reaction Conditions: Parameters such as temperature, pressure, and solvent choice are optimized to maximize yield and minimize by-products.

    Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4a,6a,9a-Trimethyl-7-(6-methylheptan-2-yl)tetradecahydroindeno[5,4-f]chromen-2(3h)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the degree of saturation in the ring system.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents onto the ring system.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride can be performed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Hydroxylated or carbonylated derivatives.

    Reduction: Saturated ring systems.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

4a,6a,9a-Trimethyl-7-(6-methylheptan-2-yl)tetradecahydroindeno[5,4-f]chromen-2(3h)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4a,6a,9a-Trimethyl-7-(6-methylheptan-2-yl)tetradecahydroindeno[5,4-f]chromen-2(3h)-one involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modifies.

    Pathways Involved: Signaling pathways that are affected by the compound’s interaction with its targets, leading to biological effects such as cell death or inhibition of growth.

Comparison with Similar Compounds

Similar Compounds

    4a,6a,9a-Trimethyl-7-(6-methylheptan-2-yl)hexadecahydroindeno[5,4-f]chromene: A closely related compound with a similar structure but differing in the degree of saturation.

    4a,6a,9a-Trimethyl-7-(6-methylheptan-2-yl)octadecahydroindeno[5,4-f]chromene: Another related compound with additional hydrogen atoms in the ring system.

Uniqueness

4a,6a,9a-Trimethyl-7-(6-methylheptan-2-yl)tetradecahydroindeno[5,4-f]chromen-2(3h)-one is unique due to its specific ring structure and substituents, which confer distinct chemical and biological properties

Properties

CAS No.

21857-89-6

Molecular Formula

C27H46O2

Molecular Weight

402.7 g/mol

IUPAC Name

3a,9a,11a-trimethyl-1-(6-methylheptan-2-yl)-1,2,3,3b,4,5,5a,8,9,9b,10,11-dodecahydroindeno[5,4-f]chromen-7-one

InChI

InChI=1S/C27H46O2/c1-18(2)8-7-9-19(3)20-12-16-27(6)22-10-11-23-25(4,15-14-24(28)29-23)21(22)13-17-26(20,27)5/h18-23H,7-17H2,1-6H3

InChI Key

URJJUHFNMUPCGI-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC(C)C1CCC2(C1(CCC3C2CCC4C3(CCC(=O)O4)C)C)C

Origin of Product

United States

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